N-(1H-indol-6-yl)-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

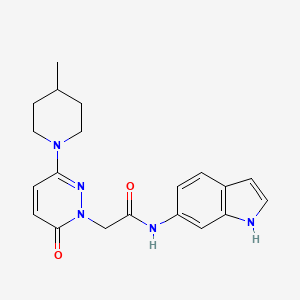

N-(1H-indol-6-yl)-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic small molecule featuring a pyridazinone core substituted with a 4-methylpiperidine moiety, linked via an acetamide bridge to a 1H-indol-6-yl group. The 4-methylpiperidine substituent may enhance lipophilicity and membrane permeability, while the indole moiety could contribute to interactions with biological targets such as serotonin receptors or DNA-binding proteins . This article provides a structural and functional comparison with analogous compounds to elucidate structure-activity relationships (SAR) and synthetic strategies.

Properties

IUPAC Name |

N-(1H-indol-6-yl)-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2/c1-14-7-10-24(11-8-14)18-4-5-20(27)25(23-18)13-19(26)22-16-3-2-15-6-9-21-17(15)12-16/h2-6,9,12,14,21H,7-8,10-11,13H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXLRNZOFFVSSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)C=CN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

5-HT6 Receptor Modulation

One of the primary applications of this compound is its interaction with the 5-HT6 receptor , a member of the G-protein coupled receptors (GPCR) family. Research indicates that compounds targeting the 5-HT6 receptor can enhance cognitive functions and potentially treat disorders such as schizophrenia and Alzheimer's disease. This receptor is known to influence neurotransmitter release, particularly acetylcholine and glutamate, which are critical for learning and memory processes .

Case Study: Binding Affinity

In a study investigating various indole derivatives, it was found that certain modifications to the indole structure significantly increased binding affinity to the 5-HT6 receptor. For instance, derivatives similar to N-(1H-indol-6-yl)-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide demonstrated moderate to high binding affinities, suggesting that this compound could be optimized for enhanced pharmacological effects .

Antidepressant Potential

The compound's structural features suggest potential antidepressant activity. By modulating serotonin pathways through 5-HT receptor interactions, it may alleviate symptoms of depression. The unique piperidine moiety in its structure could contribute to its bioactivity, offering a scaffold for further medicinal chemistry explorations aimed at developing new antidepressants .

Synthetic Pathways

The synthesis of this compound involves several steps, typically starting from commercially available indole derivatives and piperidine intermediates. The synthetic routes often employ techniques such as reductive amination and nucleophilic substitutions to achieve the desired structural modifications.

Related Compounds

Several related compounds have been synthesized and evaluated for their biological activities. For example, derivatives with variations in the piperidine or oxopyridazine components have shown differing affinities for various receptors, indicating the importance of structural optimization in drug design .

Central Nervous System Disorders

Given its activity on serotonin receptors, this compound holds promise for treating central nervous system disorders. Its potential as a CNS-active agent could lead to advancements in therapies for conditions such as anxiety, depression, and cognitive impairments associated with neurodegenerative diseases .

Obesity Management

Additionally, compounds that influence serotonin pathways have been explored for their roles in appetite regulation and weight management. The modulation of 5-HT receptors can affect satiety signals, making this compound a candidate for further studies in obesity treatment .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridazinone-Based Analogues

Key Observations:

Substituent Effects on Pyridazinone: Electron-withdrawing groups (e.g., chlorine in Compound 18) may enhance electrophilicity and enzyme binding , whereas 4-methylpiperidine in the target compound provides steric bulk and lipophilicity.

Acetamide-Linked Groups :

- Indole derivatives (e.g., –9) may target aromatic stacking interactions in enzyme active sites, while antipyrine hybrids () could modulate cyclooxygenase (COX) activity .

Pharmacological Implications

While biological data for the target compound is unavailable, insights can be drawn from analogues:

- Antiproliferative Activity: Compounds with antipyrine-pyridazinone hybrids () show efficacy against cancer cell lines, suggesting the target’s indole-pyridazinone scaffold may exhibit similar properties .

- Enzyme Inhibition : The 4-methylpiperidine group (as in PRMT5 inhibitors, ) may enhance binding to hydrophobic enzyme pockets .

- Selectivity : Indole derivatives (–9) often exhibit selectivity for serotonin receptors or kinases, depending on substituent positioning .

Q & A

Q. Optimization strategies :

- Monitor reaction progress with HPLC to track intermediate purity.

- Use NMR spectroscopy to confirm regioselectivity in substitution steps .

- Employ Dean-Stark traps for azeotropic removal of water in cyclization reactions to improve yields .

Basic: How should researchers confirm the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : Assign peaks for key protons (e.g., indole NH at δ 10–12 ppm, pyridazinone carbonyl at δ 165–170 ppm) to verify connectivity .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ expected for C₂₁H₂₃N₅O₂: 402.1925) .

- HPLC-PDA : Use reverse-phase C18 columns with gradient elution (ACN/water + 0.1% TFA) to assess purity (>95%) and detect trace impurities .

Basic: What in vitro assays are suitable for initial evaluation of its biological activity?

- Antiproliferative assays : Screen against NCI-60 cancer cell lines using MTT or resazurin-based viability assays. Prioritize cell lines with high expression of putative targets (e.g., kinases or GPCRs) .

- Enzyme inhibition : Test against phosphodiesterases (PDEs) or tyrosine kinases using fluorescence polarization assays, given structural analogs’ activity against these targets .

- Microsomal stability : Assess metabolic stability in human liver microsomes to prioritize derivatives for further study .

Advanced: How to design structure-activity relationship (SAR) studies to identify critical functional groups?

- Systematic substitution : Modify the indole (e.g., 5-methoxy vs. 6-fluoro), pyridazinone (e.g., 4-methylpiperidinyl vs. morpholino), and acetamide (e.g., tert-butyl vs. benzyl) moieties .

- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify essential hydrogen-bond acceptors (pyridazinone carbonyl) and hydrophobic regions (4-methylpiperidinyl) .

- Biological profiling : Compare IC₅₀ values across analogs in cell-based and enzyme assays to correlate structural changes with activity .

Advanced: What methodologies are effective for identifying biological targets?

- Surface Plasmon Resonance (SPR) : Immobilize compound libraries on sensor chips to measure binding kinetics with recombinant proteins (e.g., kinases, PDEs) .

- Thermal Shift Assay (TSA) : Monitor protein melting temperature shifts in the presence of the compound to identify stabilized targets .

- CRISPR-Cas9 screening : Perform genome-wide knockout screens in sensitive cell lines to pinpoint synthetic lethal targets .

Advanced: How to resolve discrepancies in bioactivity data across studies?

- Assay standardization : Validate cell lines (e.g., STR profiling) and control for passage number, media composition, and incubation time .

- Compound stability : Test for degradation under assay conditions (e.g., pH 7.4, 37°C) via LC-MS and use fresh DMSO stocks to exclude batch effects .

- Data normalization : Report IC₅₀ values relative to positive controls (e.g., doxorubicin for cytotoxicity) to enable cross-study comparisons .

Advanced: What strategies assess pharmacokinetic properties during lead optimization?

- ADME profiling :

- In silico modeling : Predict logP and BBB permeability with SwissADME or ADMETLab .

Advanced: What models are recommended for preclinical toxicity evaluation?

- Zebrafish embryotoxicity : Assess developmental defects (e.g., pericardial edema, tail malformation) at 24–72 hpf .

- hERG inhibition : Patch-clamp electrophysiology or FLIPR assays to quantify cardiac risk .

- Ames test : Use TA98 and TA100 Salmonella strains to detect mutagenicity .

Advanced: How to validate analytical methods for quantifying the compound in biological matrices?

- ICH Q2(R1) validation : Establish linearity (R² > 0.99), LOD/LOQ (e.g., 0.1 ng/mL), precision (%RSD < 15%), and recovery (>80%) using spiked plasma samples .

- Matrix effects : Compare analyte response in mobile phase vs. plasma extracts to quantify ion suppression/enhancement .

Advanced: How can molecular dynamics (MD) simulations predict binding stability with targets?

- Software setup : Run 100-ns simulations in GROMACS with CHARMM36 force field, solvated in TIP3P water .

- Analysis metrics : Calculate RMSD (<2 Å for stability), RMSF (flexibility of binding site residues), and hydrogen-bond occupancy (>50% for critical interactions) .

- Free energy calculations : Use MM-PBSA to estimate binding affinity (ΔG < −7 kcal/mol indicates strong binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.